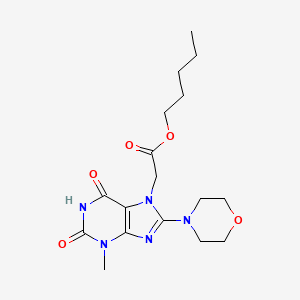

![molecular formula C23H23N3O3 B2446880 2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 899409-59-7](/img/structure/B2446880.png)

2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

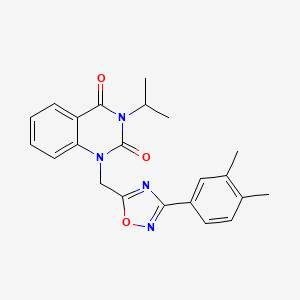

The compound “2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a complex organic molecule. It contains a cyclohexyl group, a furan ring, a pyrimidoquinoline core, and two carbonyl groups at the 4 and 5 positions of the pyrimidoquinoline .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The cyclohexyl group would add steric bulk, the furan ring would introduce aromaticity, and the carbonyl groups could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. The furan ring could undergo electrophilic aromatic substitution, the carbonyl groups could be involved in nucleophilic addition reactions, and the pyrimidoquinoline core might participate in various other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar carbonyl groups and the nonpolar cyclohexyl group .Applications De Recherche Scientifique

Synthesis Techniques

A noteworthy aspect of research on pyrimido[4,5-b]quinoline derivatives, including compounds structurally related to "2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione," involves innovative synthesis techniques. For instance, Hovsepyan et al. (2018) described a three-component one-pot synthesis method for creating a series of new pyrimido[4,5-b]quinoline derivatives through cyclocondensation. This method is significant for its efficiency and potential for biological screening applications Hovsepyan, T. R., Karakhanyan, G., Israelyan, S. G., & Panosyan, G. (2018). Russian Journal of General Chemistry.

Luminescent Properties

The luminescent properties of related compounds were explored by Tu et al. (2009), who developed a sequential three-component reaction under microwave irradiation. This method synthesizes unusual fused heterocyclic compounds, including naphtho[2,3-f]quinoline derivatives, showcasing good luminescent properties that could be potentially used as organic electroluminescent (EL) media Tu, S., et al. (2009). Journal of combinatorial chemistry.

Corrosion Inhibition

Another intriguing application is in corrosion inhibition. Verma et al. (2016) studied 5-arylpyrimido-[4,5-b]quinoline-diones as sustainable corrosion inhibitors for mild steel in acidic conditions. Their research highlights the potential of these compounds to effectively retard corrosion, with one derivative showing a remarkable 98.30% efficiency. This emphasizes the compounds' practicality in industrial applications where corrosion resistance is critical Verma, C., et al. (2016). RSC Advances.

Antibacterial and Anti-inflammatory Activities

Lastly, the compound "3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione," a structurally related derivative, was synthesized and screened for in vitro antibreast cancer activity and anti-inflammatory activity. This study by Uwabagira and Sarojini (2019) underscores the potential therapeutic applications of these compounds, demonstrating significant cytotoxic effects against human breast adenocarcinoma cell lines and promising anti-inflammatory properties Uwabagira, N., & Sarojini, B. K. (2019). Molbank.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-25-18-12-6-5-11-17(18)20(27)19-22(25)24-21(15-8-3-2-4-9-15)26(23(19)28)14-16-10-7-13-29-16/h5-7,10-13,15H,2-4,8-9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSWLYZYKVTFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)C5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-chlorophenyl)acetyl]-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2446798.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2446799.png)

![1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2446805.png)

![Benzyl 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2446806.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B2446808.png)

![N-[(2-chlorophenyl)methyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2446809.png)

![N-(3,4-dimethoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2446814.png)

![Methyl 2-[6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalen-2-yl]acetate](/img/structure/B2446815.png)

![N-(2,5-dimethoxybenzyl)-3-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2446817.png)